molecular formula C11H13Cl2FN2O B1376639 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride CAS No. 1423024-58-1

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Cat. No. B1376639
CAS RN: 1423024-58-1
M. Wt: 279.13 g/mol
InChI Key: MMHDDFTYCJCWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride, also known as C-FAP, is a synthetic compound with a wide range of potential applications in scientific research. This compound has been studied for its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells, as well as its potential use in other biochemical assays. C-FAP has also been studied for its ability to act as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and improvement of cephem derivatives, such as 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, have been optimized for scale-up production, highlighting the relevance of pyrrolidinone derivatives in the synthesis of antibiotics Cheng Qing-fang, 2005.
  • Research on pyridonecarboxylic acids as antibacterial agents involves the synthesis of compounds with pyrrolidinyl substitutions, indicating the importance of pyrrolidinone cores in developing new antibacterial agents H. Egawa et al., 1984.
  • The synthesis of novel fluorine-containing triazinones demonstrates the incorporation of fluorophenyl groups into biologically active molecules, suggesting potential applications in designing new antimicrobial agents B. S. Holla et al., 2003.

Potential Applications

  • Studies on the synthesis of compounds for anti-inflammatory activity, incorporating chloro-fluorophenyl groups, highlight the role of such structures in medicinal chemistry, aiming to discover new therapeutic agents K. Sunder & Jayapal Maleraju, 2013.
  • The development of intermediates for anticancer drugs using chloro-fluorophenyl motifs indicates the significance of these compounds in synthesizing biologically active molecules targeting cancer Jianqing Zhang et al., 2019.

properties

IUPAC Name

4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDDFTYCJCWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

CAS RN

1423024-58-1
Record name 2-Pyrrolidinone, 4-amino-5-(4-chloro-3-fluorophenyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 2
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 3
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 4
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 5
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.